molecular formula C26H22N2O4 B2485197 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid CAS No. 270065-90-2

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid

Cat. No.: B2485197
CAS No.: 270065-90-2
M. Wt: 426.472
InChI Key: YEHSIHZGTLVMLZ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid” is a chemical compound with the CAS Number: 507472-24-4. It has a molecular weight of 412.44 and its linear formula is C25H20N2O4 . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The compound’s IUPAC name is (3R)-4-(4-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid . Its InChI code is 1S/C26H22N2O4/c27-15-18-11-9-17(10-12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m1/s1 .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids via the Arndt-Eistert protocol, yielding enantiomerically pure N-Fmoc-protected β-amino acids with high efficiency (Ellmerer-Müller et al., 1998).
  • It is also utilized in the preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Self-Assembled Structures

  • Reports show the self-assembly of Fmoc variants, such as Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH, highlighting controlled morphological changes under different concentration and temperature conditions (Kshtriya et al., 2021).
  • Another study examines self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids, emphasizing their potential in novel self-assembled architectures (Gour et al., 2021).

Photocleavable Linker Applications

  • It has been used as a photocleavable linker for the solid-phase synthesis of C-terminal carboxamides and small organic molecules (Bradley & Mittoo, 2003).

Material Science and Nanotechnology

  • The controlled morphological changes of self-assembled structures suggest applications in material science and nanotechnology (Kshtriya et al., 2021).

Liquid Crystallinity Studies

  • A study on the liquid crystallinity values of 2-fluorenyl 4-alkylbenzoates, using the cyano group or hydrogen as the end group, contributes to understanding the properties of such compounds (Yamamoto et al., 2005).

Peptide Synthesis

  • The compound is instrumental in the synthesis of peptides, as shown by the preparation of enantiomerically pure Fmoc-protected α-amino acids (Oppolzer & Lienard, 1992).
  • It is also used in the solid-phase synthesis of peptide amides (Funakoshi et al., 1988).

Enzyme-activated Surfactants

  • The compound is employed in creating enzyme-activated surfactants for carbon nanotube dispersion (Cousins et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

(3S)-4-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c27-15-18-11-9-17(10-12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHSIHZGTLVMLZ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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